molecular formula C11H21F3N2O B13352400 3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B13352400
M. Wt: 254.29 g/mol
InChI Key: XTQWZAWLROAUJY-UHFFFAOYSA-N
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Description

3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with ethoxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with ethoxymethyl and trifluoromethyl groups under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
  • 3-(3-(Ethoxymethyl)-4-(difluoromethyl)pyrrolidin-1-yl)propan-1-amine
  • 3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)butan-1-amine

Uniqueness

3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is unique due to the presence of both ethoxymethyl and trifluoromethyl groups on the pyrrolidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21F3N2O

Molecular Weight

254.29 g/mol

IUPAC Name

3-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C11H21F3N2O/c1-2-17-8-9-6-16(5-3-4-15)7-10(9)11(12,13)14/h9-10H,2-8,15H2,1H3

InChI Key

XTQWZAWLROAUJY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)CCCN

Origin of Product

United States

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